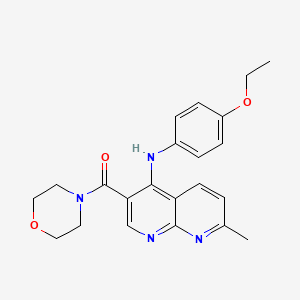

N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a substituted aryl group (4-ethoxyphenyl), a methyl group at position 7, and a morpholine-4-carbonyl moiety at position 2. The ethoxy group on the phenyl ring introduces electron-donating properties, while the morpholine carbonyl enhances polarity and solubility.

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-3-29-17-7-5-16(6-8-17)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-28-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQIEDMBTAQZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthyridine core, followed by the introduction of the ethoxyphenyl and morpholine-4-carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Polarity :

- The ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing trifluoromethyl (CF₃) group in analogs like 3e and 3f .

- The trimethoxyphenyl group in BI90242 () introduces three methoxy groups, enhancing solubility and steric bulk compared to the single ethoxy group in the target compound .

Impact of Morpholine Carbonyl: The morpholine-4-carbonyl group at position 3 is unique to the target compound and BI90242, differing from other analogs in that lack this moiety. This group likely improves water solubility and metabolic stability compared to non-carbonylated derivatives .

Pharmacological and Physicochemical Trends

While pharmacological data for the target compound is unavailable, trends from analogs suggest:

- Trifluoromethyl (CF₃) Groups : Compounds like 3e and 3f exhibit higher melting points (139–196°C) due to increased polarity from CF₃, which may correlate with enhanced crystallinity and stability .

- Aryl Substituent Position : The para-substituted ethoxyphenyl group in the target compound may offer better target binding compared to ortho-substituted analogs (e.g., 3e’s bromophenyl at position 2), which face steric hindrance .

- Morpholine Derivatives : BI90242’s trimethoxyphenyl group could confer superior kinase inhibition compared to the ethoxyphenyl group, as methoxy groups are common in kinase inhibitors (e.g., imatinib derivatives) .

Biological Activity

N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethoxyphenyl group, a morpholine-4-carbonyl moiety, and a naphthyridin-4-amine core. The general formula can be represented as follows:

Synthetic Routes

The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:

- Formation of the naphthyridine core.

- Introduction of the ethoxyphenyl group.

- Addition of the morpholine-4-carbonyl moiety.

Optimized reaction conditions such as specific temperatures and solvents are critical for achieving high yields and purity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in lipid metabolism . The inhibition of ACAT could have implications in managing cholesterol levels and related disorders.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has shown anti-proliferative effects in various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to altered cellular signaling pathways. For example:

- ACAT Inhibition : By inhibiting ACAT, the compound may reduce cholesterol esterification, impacting lipid metabolism .

- Cancer Cell Proliferation : The compound may disrupt cell cycle progression or induce apoptosis in cancer cells through various signaling cascades .

Case Studies

Several studies have explored the biological activity of related compounds with similar structures, providing insights into the potential effects of this compound:

- Study on ACAT Inhibition : Research demonstrated that derivatives of naphthyridine exhibited potent ACAT inhibitory activity, suggesting a promising avenue for therapeutic development against hyperlipidemia .

- Anticancer Activity : In vitro studies indicated that similar naphthyridine derivatives led to significant reductions in cell viability across various cancer types, highlighting their potential as anticancer agents .

Data Summary

| Property | Value/Description |

|---|---|

| IUPAC Name | [4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

| Molecular Formula | C22H24N4O3 |

| Potential Activities | ACAT inhibition, anticancer properties |

| Mechanism of Action | Enzyme inhibition, receptor binding |

Q & A

Basic: What are the key synthetic steps for N-(4-ethoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine?

The synthesis typically involves three stages:

Core Formation : Construct the 1,8-naphthyridine backbone via cyclization reactions. For example, precursors like aminopyridines or nitro-substituted intermediates undergo thermal or catalytic cyclization under reflux conditions (e.g., in DMF or toluene) .

Functionalization :

- Introduce the 4-ethoxyphenylamine group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts or copper-mediated coupling .

- Attach the morpholine-4-carbonyl moiety using coupling agents like EDCI/HOBt or via direct acylation with morpholine carbonyl chloride under anhydrous conditions .

Purification : Chromatography or recrystallization (e.g., using methanol/water mixtures) ensures >95% purity, verified by HPLC and NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.3–4.0 ppm), and morpholine carbonyl (δ 160–170 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ expected for C24H27N4O3: 443.2032) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities (<0.5% total) .

Advanced: How do reaction conditions influence the yield of the morpholine-4-carbonyl attachment?

The carbonyl group’s introduction is sensitive to:

- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency for morpholine derivatives compared to thermal methods, reducing side-product formation (e.g., dehalogenation) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require strict moisture control to prevent hydrolysis .

- Temperature : Reactions at 60–80°C optimize kinetics without degrading the naphthyridine core. Excess morpholine (1.5 eq.) drives the reaction to >80% yield .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) arise from:

- Structural Analogues : Minor substituent changes (e.g., ethoxy vs. methoxy groups) alter target selectivity. For example, replacing the 4-ethoxyphenyl with 4-methoxyphenyl enhances kinase affinity but reduces antimicrobial potency .

- Assay Conditions :

- pH : Activity against bacterial efflux pumps is pH-dependent (optimal at pH 7.4) .

- Cellular Uptake : LogP values (~2.5) influence membrane permeability, validated via Caco-2 assays .

- Data Normalization : Cross-study comparisons require standardization to reference inhibitors (e.g., IC50 values normalized to staurosporine for kinase assays) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F = 50–60%) due to moderate solubility (LogS = -4.2) and CYP3A4 metabolism .

- Docking Studies :

- Target Binding : Morpholine carbonyl forms hydrogen bonds with kinase ATP pockets (e.g., EGFR TK: ΔG = -9.8 kcal/mol) .

- Selectivity : Virtual screening against off-targets (e.g., hERG) minimizes cardiotoxicity risks .

- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy’s -I effect) with antimicrobial IC50 values (R² = 0.87) .

Basic: What are the known stability issues during storage?

- Photodegradation : The naphthyridine core is light-sensitive; store in amber vials at -20°C to prevent ring-opening reactions .

- Hydrolysis : Morpholine carbonyl is prone to hydrolysis in aqueous buffers (t1/2 = 72 hrs at pH 7.4). Lyophilization extends stability .

Advanced: How can synthetic by-products be minimized during naphthyridine core formation?

- Regioselective Control : Use directing groups (e.g., nitro at C-3) to ensure cyclization occurs at C-4/C-8 positions, reducing isomer formation .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and by-products (e.g., dimerization) compared to conventional heating .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enamine intermediates at 1650 cm⁻1), enabling real-time optimization .

Basic: What structural features contribute to its biological activity?

- Naphthyridine Core : Acts as a planar aromatic scaffold for π-π stacking with DNA topoisomerases or kinase ATP pockets .

- Morpholine Carbonyl : Enhances solubility and forms hydrogen bonds with target proteins (e.g., bacterial gyrase) .

- 4-Ethoxyphenyl : Modulates lipophilicity (LogP = 2.5) and improves blood-brain barrier penetration in neuroinflammation models .

Advanced: What mechanistic insights explain its dual kinase and antimicrobial activity?

- Kinase Inhibition : The morpholine carbonyl binds to the hinge region of kinases (e.g., EGFR), mimicking ATP’s adenine moiety .

- Antimicrobial Action : Disrupts bacterial DNA gyrase via intercalation, validated by gel electrophoresis and MIC assays (MIC = 2 µg/mL against S. aureus) .

- Off-Target Effects : Competitive binding assays (SPR) confirm low affinity for human proteases (KD > 10 µM), reducing toxicity risks .

Advanced: How can isotopic labeling aid in metabolic pathway studies?

- 13C/15N-Labeled Derivatives : Synthesized via modified Stille coupling (13C-enriched morpholine) or enzymatic amination (15N-ethoxyaniline).

- Metabolite Tracking : LC-MS/MS identifies primary metabolites (e.g., demethylated naphthyridine) in hepatocyte models, revealing CYP2D6-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.